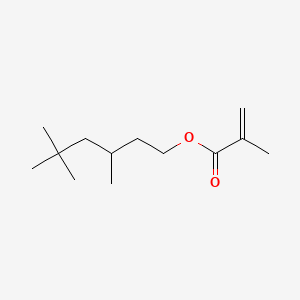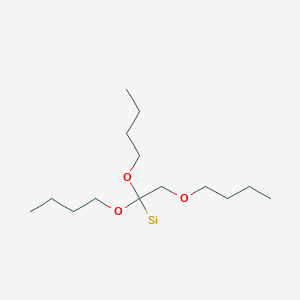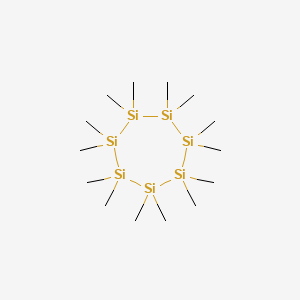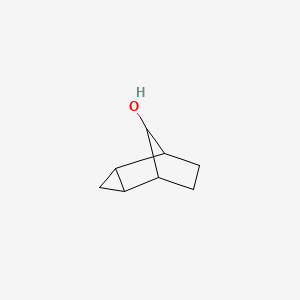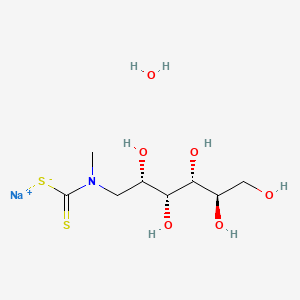
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxy groups, which contribute to its reactivity and functionality. It is commonly used in scientific research and industrial applications due to its ability to form stable complexes with metals and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves the reaction of N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction proceeds as follows:
Reactants: N-methyl-D-glucamine and carbon disulfide.
Conditions: Alkaline medium, usually achieved by adding sodium hydroxide.
Procedure: The reactants are mixed and stirred under controlled temperature conditions to facilitate the formation of the dithiocarboxy group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Temperature Control: Maintaining optimal temperature to ensure complete reaction.
Purification: The product is purified through filtration and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including metal chelation therapy.
Industry: Utilized in wastewater treatment to remove heavy metals and in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.
類似化合物との比較
Similar Compounds
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarboxy compound with similar chelating properties.
Sodium diethyldithiocarbamate: Known for its use in metal chelation and as a reagent in analytical chemistry.
Uniqueness
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is unique due to its specific structure, which combines the properties of dithiocarboxy groups with the glucamine backbone. This combination enhances its solubility and reactivity, making it suitable for a broader range of applications compared to other dithiocarboxy compounds.
特性
分子式 |
C8H18NNaO6S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |
InChI |
InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |
InChIキー |
QVZMJQNLKKRXKU-GPKONXIGSA-M |
異性体SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |
正規SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


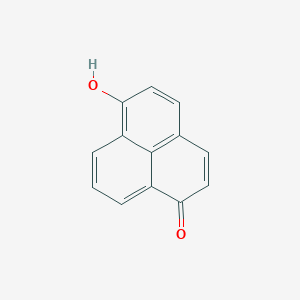
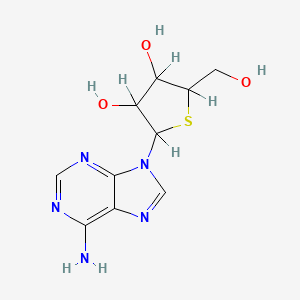

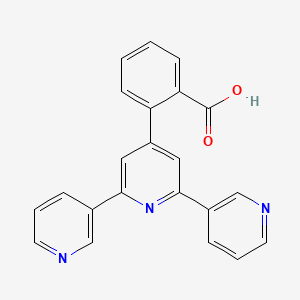
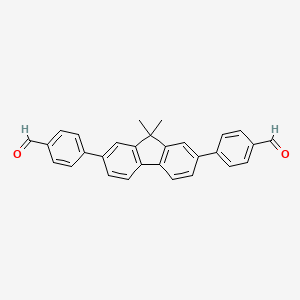
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
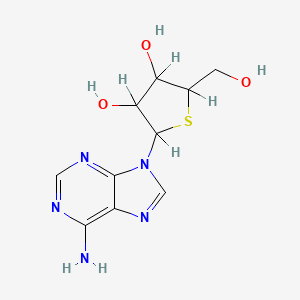
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
